N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-21(18-10-4-1-5-11-18)16-17-24-23(26)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,25H,16-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPQFBLWPQCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Challenges
The target molecule features a 2,2-diphenylacetamide core linked to a 3-hydroxy-3-phenylpropyl side chain. Key challenges in its synthesis include:
- Stereochemical control at the tertiary alcohol center (C3 of the propyl chain).
- Competing side reactions during amide bond formation due to steric hindrance from the diphenyl groups.
- Protection/deprotection strategies for the hydroxyl group during multi-step syntheses.
The molecular formula (C23H23NO2) and calculated molecular weight of 345.4 g/mol align with related N-substituted diphenylacetamides documented in PubChem.
Synthetic Strategies
Retrosynthetic Analysis
Two primary disconnections emerge:
- Amide bond formation between diphenylacetic acid and 3-amino-1-phenylpropan-1-ol
- Hydroxyl group introduction via post-amide functionalization
Route 1: Direct Amidation Approach
Amine Synthesis: 3-Amino-1-phenylpropan-1-ol
Synthesis of this key intermediate may proceed through:
Method A: Reductive Amination
Benzaldehyde → Aldol addition with nitroethane → Catalytic hydrogenation
Reaction Conditions:
- Aldol catalyst: L-proline (20 mol%)
- Reductive agent: H2/Pd-C (1 atm)
- Solvent: Ethanol/water (4:1)
- Theoretical yield: 58-62%
Method B: Gabriel Synthesis
3-Bromo-1-phenylpropan-1-ol + Phthalimide → Alkylation → Hydrazinolysis
Key Parameters:
- Temperature: 80°C (alkylation step)
- Hydrazine concentration: 40% in ethanol
- Isolation method: Acid-base extraction
Amide Bond Formation
Coupling diphenylacetyl chloride with 3-amino-1-phenylpropan-1-ol:
| Parameter | Condition | Reference |
|---|---|---|
| Acylating agent | Diphenylacetyl chloride (1.2 eq) | |
| Base | Et3N (2.5 eq) | |
| Solvent | Anhydrous CH2Cl2 | |
| Temperature | 0°C → RT (12 hr) | |
| Workup | Aqueous NaHCO3 wash |
Yield Optimization :
Route 2: Hydroxylation of Pre-formed Amide
Epoxidation/Hydrolysis Strategy
N-Allyl derivative → Epoxidation → Acid-catalyzed ring opening
Experimental Protocol:
- Prepare N-(allyl)-2,2-diphenylacetamide via Heck coupling
- Epoxidize with mCPBA (0°C, CH2Cl2)
- Hydrolyze epoxide with H2SO4/H2O
Key Observations :
Characterization Data
Spectroscopic Properties
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 7.2-7.4 (m, 15H, Ar-H) | |
| δ 4.1 (t, 1H, CH-OH) | ||
| δ 3.8 (q, 2H, NCH2) | ||
| 13C NMR | 171.5 ppm (C=O) | |
| IR | 1650 cm-1 (amide I) |
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 132-134°C | DSC |
| LogP | 4.2 ± 0.3 | XLogP3 |
| Aqueous Solubility | 28 μg/mL (pH 7.4) | Shake-flask |
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.7 | 6.2 |
| PMI | 32 | 11 |
| Energy Consumption | 48 kWh/kg | 19 kWh/kg |
Emerging Methodologies
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s activity in biological systems, affecting pathways such as signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-phenylpropyl)formamide: Similar structure but with a formamide group instead of the diphenylacetamide group.
Carbamic acid, N-(3-hydroxy-3-phenylpropyl)-, phenylmethyl ester: Contains a carbamate group instead of the diphenylacetamide group.
N-(3-hydroxy-3-phenylpropyl)-N-methylnitrous amide: Contains a nitrous amide group instead of the diphenylacetamide group.
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide is unique due to the presence of both hydroxyl and diphenylacetamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide is a compound with significant potential in biological and medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both hydroxyl and diphenylacetamide groups. The hydroxyl group allows for hydrogen bonding, while the phenyl groups contribute to hydrophobic interactions. These properties are crucial for the compound's biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can influence:
- Enzyme Activity : It may act as an enzyme inhibitor, potentially affecting metabolic pathways.
- Signal Transduction : The interactions facilitated by the hydroxyl and phenyl groups can modulate cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on human histone deacetylases (HDACs). For instance, related compounds have shown IC(50) values below 400 nM in enzyme assays, indicating strong inhibitory potential . This suggests that this compound may also possess similar inhibitory properties.
Anticancer Activity
Case studies have demonstrated the potential of related compounds in cancer treatment. For example, a study on a derivative showed significant dose-related activity in human colon tumor xenograft models, suggesting that this compound could be explored for anticancer applications .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-hydroxy-3-phenylpropyl)formamide | Formamide group instead of diphenylacetamide | Moderate enzyme inhibition |
| Carbamic acid derivatives | Carbamate group | Varying enzyme inhibition |
| N-(3-hydroxy-3-phenylpropyl)-N-methylnitrous amide | Nitrous amide group | Limited biological activity |
This compound stands out due to its dual functional groups that enhance its reactivity and potential therapeutic applications.
Case Studies
- Histone Deacetylase Inhibition : A series of studies have demonstrated that derivatives of this compound can inhibit HDACs effectively. One study highlighted a compound with an IC(50) < 400 nM in enzymatic assays .
- Antitumor Efficacy : In vivo studies using xenograft models have shown promising results for compounds related to this compound in inhibiting tumor growth .
Q & A
Basic: What synthetic methodologies are employed for the preparation of N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions. For example, derivatives of 2,2-diphenylacetamide are synthesized via one-pot reactions using 2-hydroxy-2,2-diphenylacetylhydrazide as a precursor. Cycloalkanones and thioalkyl acids are condensed under reflux conditions to form spirocyclic intermediates, followed by functionalization with hydroxyl and phenylpropyl groups . Solvent systems like acetone-methanol mixtures are used for crystallization . Key steps include monitoring reaction progress via TLC and purification through column chromatography.
Basic: How is the structural characterization of this compound validated experimentally?
Methodological Answer:
Structural validation employs:
- X-ray crystallography : Determines bond lengths, angles, and packing motifs. For example, the dihedral angle between phenyl rings in diphenylacetamide derivatives is ~85°, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .
- Spectroscopy : FT-IR and FT-Raman identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and stereochemical effects of substituents .
- Thermal analysis : Melting points (e.g., 430–433 K) confirm purity .
Advanced: How do substituents on the acetamide core influence antimycobacterial activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that substituents like spirocyclic thiazolidinone or azaspiro moieties enhance activity. For example, derivatives tested against Mycobacterium tuberculosis H37Rv showed 0–86% growth inhibition at 6.25 µg/cm³. The presence of electron-withdrawing groups (e.g., nitro) or hydrogen-bonding motifs (e.g., hydroxyl) improves target binding, while bulky substituents may reduce bioavailability . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with mycobacterial enzymes like enoyl-ACP reductase .
Advanced: What computational approaches are used to predict vibrational and thermodynamic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies (e.g., amide bands) and thermodynamic parameters (ΔH, ΔG) with <5% deviation from experimental FT-IR/Raman data .
- Ab initio methods : Hartree-Fock approximations assess steric effects of substituents (e.g., methyl groups) on rotational barriers .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological membranes .
Advanced: What challenges arise in crystallographic refinement of hydrogen-bonding networks in this compound?
Methodological Answer:
- Disordered hydrogen atoms : Neutron diffraction or low-temperature (100 K) X-ray data improve resolution of N–H and O–H positions .
- Weak interactions : C–H⋯π and C–H⋯O bonds require high-resolution data (≤0.8 Å) for accurate modeling. Software like SHELXL refines anisotropic displacement parameters and validates geometries using the IUCr checkCIF tool .
- Polymorphism : Multiple packing motifs (e.g., zigzag chains vs. helical arrays) may arise due to solvent polarity, requiring phase-specific refinement .
Advanced: How do data contradictions arise between experimental and computational structural analyses?
Methodological Answer:
- Basis set limitations : Smaller basis sets (e.g., 6-31G(d,p)) underestimate bond lengths compared to experimental X-ray data. Hybrid functionals (e.g., CAM-B3LYP) improve accuracy for conjugated systems .
- Dynamic effects : DFT assumes static gas-phase geometries, whereas X-ray captures time-averaged solid-state conformations. MD simulations bridge this gap .
- Crystal packing forces : Computational models often neglect intermolecular interactions, leading to discrepancies in torsion angles .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-MS : Quantifies impurities (<0.1% threshold) and detects degradation products (e.g., hydrolyzed amides) .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., in DMSO-d₆) confirms regiochemical purity and detects tautomerization .
- Karl Fischer titration : Measures residual water content (<0.5% for hygroscopic samples) .
Advanced: How are hydrogen-bonding patterns leveraged in crystal engineering for this compound?
Methodological Answer:
- Graph-set analysis : Classifies motifs (e.g., R₂²(8) rings) to predict co-crystal formation with carboxylic acids or amines .
- Etter’s rules : Design synthons using donor-acceptor pairs (e.g., amide N–H → carbonyl O) to control dimensionality (1D chains vs. 3D networks) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor π-π stacking, while alcohols promote H-bonded layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
